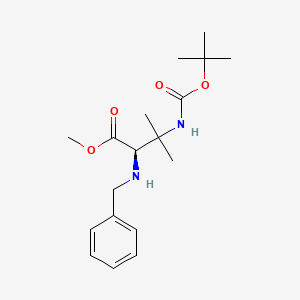

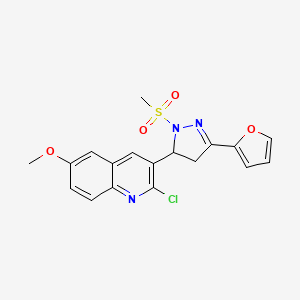

![molecular formula C10H8N2OS B2969364 4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine CAS No. 2198194-24-8](/img/structure/B2969364.png)

4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine” is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are important in medicinal chemistry as they are structural analogs of purines and have demonstrated various biological activities .

Synthesis Analysis

The synthesis of new thieno[2,3-d]pyrimidines containing a 1,2,3-triazole fragment linked through an oxymethylene spacer has been achieved by a click reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst .Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds have been characterized by various spectroscopic techniques such as 1H and 13C NMR, FT-IR, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” involve a click reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides .科学的研究の応用

Antifolate Activity and Selectivity for Folate Receptors

A series of thieno[2,3-d]pyrimidines exhibited potent antifolate activity by inhibiting key enzymes in purine biosynthesis, demonstrating selectivity for high-affinity folate receptors over other cellular transport mechanisms. This selectivity makes these compounds promising as antitumor agents, particularly against tumor cells expressing folate receptors, without affecting cells that utilize the reduced folate carrier or proton-coupled folate transporter for folate uptake (Deng et al., 2009).

Cytostatic and Antiviral Activities

Thieno-fused 7-deazapurine ribonucleosides, which are derivatives of 4-substituted thieno[2,3-d]pyrimidines, have been synthesized and showed significant in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines. Some of these nucleosides also exhibited antiviral activity against HCV, highlighting their potential as therapeutic agents in both oncology and virology (Tichy et al., 2017).

Radioprotective and Antitumor Activities

Novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety have shown promising radioprotective and antitumor activities. These compounds represent a new class of potential therapeutics that could protect against radiation-induced damage and also possess antitumor properties (Alqasoumi et al., 2009).

Antimicrobial and Anti-inflammatory Agents

Some thieno[2,3-d]pyrimidine derivatives have been synthesized and tested as antimicrobial and anti-inflammatory agents. These compounds have shown remarkable activity toward fungi, bacteria, and inflammation, indicating their potential in developing new treatments for infectious diseases and inflammatory conditions (Tolba et al., 2018).

作用機序

将来の方向性

The future directions for “4-(But-2-yn-1-yloxy)thieno[2,3-d]pyrimidine” could involve further exploration of its biological activities, potential therapeutic applications, and optimization of its synthesis process. Given the reported anticancer activity of thienopyrimidines , “this compound” could be a potential candidate for further investigation in this area.

特性

IUPAC Name |

4-but-2-ynoxythieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-2-3-5-13-9-8-4-6-14-10(8)12-7-11-9/h4,6-7H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQGRQEXFSFHTOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCOC1=C2C=CSC2=NC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

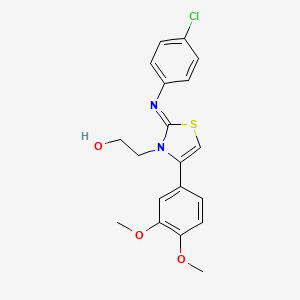

![4-Chlorophenyl 6-[(methylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinyl sulfide](/img/structure/B2969286.png)

![1-(2-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2969291.png)

![1-Ethyl-4-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B2969292.png)

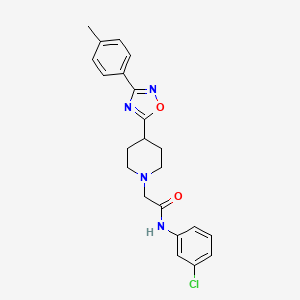

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2969293.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2969294.png)

![1-ethyl-6-sulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2969295.png)

![6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2969298.png)

![5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969299.png)

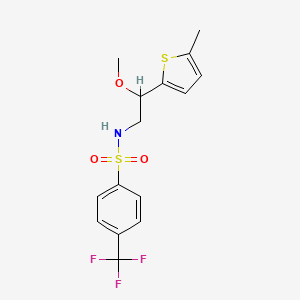

![methyl 2-[2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2969303.png)